4-((3,5-Dichlorophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid
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Description
4-((3,5-Dichlorophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C13H16Cl2N2O4 and its molecular weight is 335.18. The purity is usually 95%.
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Scientific Research Applications
Environmental Remediation
- Wastewater Treatment : Studies on wastewater treatment methods for removing toxic pollutants, including various chlorophenols and herbicides from the pesticide industry, highlight the effectiveness of biological processes and granular activated carbon. These methods could potentially apply to compounds similar to the one , assuming it shares characteristics with other environmental contaminants (L. Goodwin et al., 2018).
Pharmacological Effects
- Phenolic Compounds : Research on chlorogenic acid, a phenolic compound found in many plants, demonstrates a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. Such studies suggest that structurally similar compounds could also have diverse pharmacological applications (M. Naveed et al., 2018).
Agriculture and Pesticide Development
- Herbicide Analysis and Use : Analysis of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its impact on ecosystems underscores the importance of understanding herbicide chemistry for developing safer agricultural practices. Insights from such studies may inform the development and environmental management of new chemical compounds used in agriculture (Natana Raquel Zuanazzi et al., 2020).
Analytical Chemistry
- Amino Acid Analysis : The ninhydrin reaction, used for analyzing amino acids, peptides, and proteins, exemplifies the critical role of chemical reactions in analytical science. Understanding and developing reactions for specific compounds can enhance analytical methodologies across various scientific fields (M. Friedman, 2004).
Properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-21-3-2-16-11(13(19)20)7-12(18)17-10-5-8(14)4-9(15)6-10/h4-6,11,16H,2-3,7H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNPWHJOPLZEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.